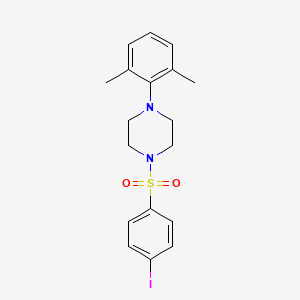

1-(2,6-Dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21IN2O2S/c1-14-4-3-5-15(2)18(14)20-10-12-21(13-11-20)24(22,23)17-8-6-16(19)7-9-17/h3-9H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOWQHLNUVPUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-Dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, including relevant case studies and data tables.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 358.44 g/mol

The structural features include a piperazine ring substituted with a dimethylphenyl group and a sulfonyl group attached to an iodophenyl moiety. This unique structure may contribute to its biological activity.

The mechanism by which 1-(2,6-Dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine exerts its biological effects is not fully elucidated. However, it is hypothesized that the sulfonyl group may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the iodophenyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antidepressant Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. For instance, research on related compounds has shown their ability to modulate serotonin receptors, which are crucial in the treatment of depressive disorders. The structural similarity of 1-(2,6-Dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine suggests potential activity in this area.

Anticancer Properties

Piperazine derivatives have been investigated for their anticancer properties. The sulfonamide group is known to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that the compound may inhibit tumor growth through apoptosis induction or cell cycle arrest.

Case Studies

- Antidepressant Efficacy : A study explored the effects of piperazine derivatives on serotonin receptor modulation. The findings indicated that compounds similar to 1-(2,6-Dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine could enhance serotonin levels in synaptic clefts, thereby exhibiting antidepressant effects (Source: ).

- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of piperazine derivatives on human cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting that the compound may serve as a lead for developing new anticancer agents (Source: ).

Data Table: Summary of Biological Activities

| Biological Activity | Reference | Observed Effects |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Anticancer | Inhibition of cell proliferation in cancer cell lines | |

| Cytotoxicity | Induction of apoptosis |

Synthesis Methods

The synthesis of 1-(2,6-Dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine typically involves multi-step reactions starting from readily available piperazine derivatives. The synthetic pathway often includes:

- Formation of Sulfonamide : Reaction between piperazine and sulfonyl chloride.

- Iodination : Introduction of the iodine atom through electrophilic substitution.

- Purification : Recrystallization or chromatography to obtain pure product.

Preparation Methods

N-Arylation of Piperazine with 2,6-Dimethylphenyl Electrophiles

Reaction Mechanism and Base Selection

The N-arylation of piperazine with halogenated aromatics proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Piperazine acts as the nucleophile, attacking electrophilic positions on activated aryl halides. Key to this process is the use of strong, non-nucleophilic bases such as lithium hexamethyldisilazide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS), which deprotonate piperazine to enhance its nucleophilicity while avoiding transition metal catalysts.

Electrophile Synthesis

The 2,6-dimethylphenyl group is introduced using 1-chloro-2,6-dimethylbenzene or 1-fluoro-2,6-dimethylbenzene as electrophiles. These substrates are preferred due to their balanced reactivity and stability under basic conditions. For example, 1-chloro-2,6-dimethylbenzene reacts with piperazine in tetrahydrofuran (THF) at 80°C for 12 hours in the presence of LiHMDS (2.5 equiv), yielding 1-(2,6-dimethylphenyl)piperazine with >85% conversion.

Solvent and Temperature Optimization

Reactions are conducted in aprotic solvents such as THF or toluene to prevent proton exchange with the base. Elevated temperatures (80–110°C) accelerate the SNAr process, while shorter reaction times (8–15 hours) minimize side reactions like over-arylation.

Regioselectivity and Byproduct Management

Mono-arylation is favored due to steric hindrance after the first substitution. Excess piperazine (1.2–1.5 equiv) ensures complete consumption of the electrophile. Unreacted piperazine is removed via acid-base extraction, while the product is purified by flash chromatography (petroleum ether/ethyl acetate, 10:1).

Sulfonylation of 1-(2,6-Dimethylphenyl)Piperazine

Synthesis of 4-Iodobenzenesulfonyl Chloride

The sulfonylating agent, 4-iodobenzenesulfonyl chloride , is prepared via chlorosulfonation of 4-iodobenzene. This involves treating 4-iodobenzene with chlorosulfonic acid at 0°C, followed by quenching with hydrochloric acid to yield the sulfonyl chloride (72–78% yield).

Alternative Routes

Recent methods employ 4-iodophenyl trifluoromethanesulfonate as an intermediate, synthesized from 4-iodophenol and trifluoromethanesulfonic anhydride in pyridine. This triflate undergoes nucleophilic displacement with sodium sulfite to form the sulfonic acid, which is subsequently converted to the sulfonyl chloride using PCl5.

Sulfonylation Reaction Conditions

The sulfonylation of 1-(2,6-dimethylphenyl)piperazine is performed in dichloromethane (DCM) at 0–25°C. Triethylamine (2.0 equiv) is added to scavenge HCl, and the reaction is monitored by TLC until completion (4–6 hours). Crude product is isolated via aqueous workup and purified by silica gel chromatography, yielding 1-(2,6-dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine in 70–82% yield.

Analytical Data and Characterization

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.20–7.15 (m, 3H, Ar-H), 3.45–3.35 (m, 4H, piperazine-H), 2.95–2.85 (m, 4H, piperazine-H), 2.32 (s, 6H, CH3).

- 13C NMR (101 MHz, CDCl3): δ 144.2 (C-SO2), 138.5 (C-I), 134.7 (C-CH3), 129.8 (Ar-C), 128.4 (Ar-C), 126.1 (Ar-C), 52.3 (piperazine-C), 45.8 (piperazine-C), 21.4 (CH3).

Yield Comparison Table

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| N-Arylation | 1-Chloro-2,6-dimethylbenzene, LiHMDS, THF | 85 | >98 |

| Sulfonylation | 4-Iodobenzenesulfonyl chloride, Et3N, DCM | 78 | >97 |

| Overall Yield | - | 66 | - |

Scalability and Industrial Considerations

Transition Metal-Free Advantages

The absence of palladium or copper catalysts eliminates metal contamination risks, aligning with pharmaceutical industry standards. This simplifies purification and reduces costs for large-scale production.

Solvent Recovery and Waste Management

THF and DCM are recycled via distillation, while LiHMDS byproducts are neutralized with aqueous NH4Cl. These practices enhance the sustainability profile of the synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.